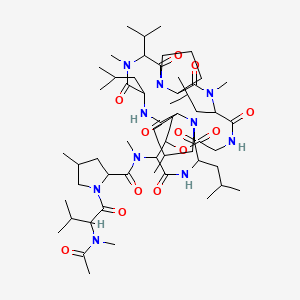

Griselimycin

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNIAKPKPNJUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H96N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1113.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26034-16-2 | |

| Record name | Griselimycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Antibacterial Spectrum of Griselimycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griselimycin, a cyclic non-ribosomal peptide antibiotic, has garnered renewed interest as a potent antitubercular agent. Its unique mechanism of action, targeting the DNA polymerase sliding clamp DnaN, sets it apart from many current antibiotics and offers a promising avenue for combating drug-resistant mycobacterial infections. This technical guide provides an in-depth analysis of the antibacterial spectrum of Griselimycin and its optimized synthetic analog, Cyclohexyl-griselimycin (CGM). It consolidates quantitative data on its activity, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Introduction

Originally discovered in the 1960s, Griselimycin demonstrated significant promise against Mycobacterium tuberculosis. However, its development was halted due to poor pharmacokinetic properties. Recent advancements in medicinal chemistry have led to the creation of synthetic analogs, such as Cyclohexyl-griselimycin (CGM), which exhibit improved oral bioavailability and enhanced in vivo efficacy.[1][2] This guide serves as a comprehensive resource for understanding the antibacterial profile of these compelling compounds.

Mechanism of Action

Griselimycins exert their bactericidal effect by inhibiting a crucial component of the bacterial DNA replication machinery.[1] They specifically target the sliding clamp, a ring-shaped protein encoded by the dnaN gene, which is essential for the processivity of DNA polymerase III. By binding to a hydrophobic pocket on the DnaN protein, Griselimycin acts as a protein-protein interaction inhibitor, preventing the recruitment of the DNA polymerase and other DNA repair proteins to the replication fork, thereby blocking DNA synthesis and leading to cell death.[2][3] Resistance to Griselimycin is rare and often associated with a significant fitness cost to the bacteria, typically arising from the amplification of the dnaN gene.[1][2]

Caption: Mechanism of Griselimycin action on the DNA sliding clamp.

Antibacterial Spectrum: Quantitative Data

The antibacterial activity of Griselimycin and its analogs is primarily directed against mycobacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against various bacterial species.

Table 1: In Vitro Activity of Griselimycin (GM) and Analogs against Mycobacterium Species

| Organism | Compound | MIC (µg/mL) | MIC (µM) | Reference(s) |

| Mycobacterium tuberculosis H37Rv | Griselimycin (GM) | 1.0 | - | [1] |

| Mycobacterium tuberculosis H37Rv | Methylgriselimycin (MGM) | 0.6 | - | [1] |

| Mycobacterium tuberculosis H37Rv | Cyclohexyl-griselimycin (CGM) | 0.06 | - | [1] |

| Mycobacterium smegmatis | Griselimycin (GM) | 4.5 | - | [1] |

| Mycobacterium smegmatis | Cyclohexyl-griselimycin (CGM) | 0.6 | - | [1] |

| Mycobacterium abscessus ATCC 19977 | Cyclohexyl-griselimycin (CGM) | - | 0.5 | [2] |

| Mycobacterium abscessus K21 | Cyclohexyl-griselimycin (CGM) | - | 0.4 | [2] |

| Mycobacterium abscessus subsp. abscessus 103 | Cyclohexyl-griselimycin (CGM) | - | 0.1 | [2] |

| Mycobacterium abscessus subsp. massiliense M111 | Cyclohexyl-griselimycin (CGM) | - | 0.4 | [2] |

| Mycobacterium abscessus subsp. bolletii 55 | Cyclohexyl-griselimycin (CGM) | - | 0.6 | [2] |

Table 2: In Vitro Activity of Griselimycins against Other Bacterial Species

| Organism | Compound(s) | Activity | Reference(s) |

| Corynebacterium glutamicum | Griselimycins (GM, MGM, CGM) | Susceptible | [1] |

| Micrococcus luteus | Griselimycins (GM, MGM, CGM) | Susceptible | [1] |

| Nocardia asteroides | Griselimycins (GM, MGM, CGM) | Susceptible | [1] |

| Streptomyces coelicolor | Griselimycins (GM, MGM, CGM) | Susceptible | [1] |

| Bacillus subtilis | Griselimycins (GM, MGM, CGM) | Not Susceptible | [1] |

| Enterococcus faecium | Griselimycins (GM, MGM, CGM) | Not Susceptible | [1] |

| Staphylococcus aureus | Griselimycins (GM, MGM, CGM) | Not Susceptible | [1] |

| Streptococcus pneumoniae | Griselimycins (GM, MGM, CGM) | Not Susceptible | [1] |

| Gram-negative bacteria | Griselimycins (GM, MGM, CGM) | Not Susceptible | [1] |

| Fungi | Griselimycins (GM, MGM, CGM) | Not Susceptible | [1] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents against mycobacteria.

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween 80.

-

Griselimycin or its analogs, dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Bacterial culture in the early logarithmic growth phase.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare serial twofold dilutions of the Griselimycin compound in the supplemented Middlebrook 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum and adjust its density to a McFarland standard of 0.5. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculate each well (except for a sterility control well) with 100 µL of the bacterial suspension.

-

Include a growth control well containing only the broth and the bacterial inoculum.

-

Seal the plates and incubate at 37°C for 5-7 days for M. tuberculosis or 3-5 days for faster-growing mycobacteria like M. abscessus.

-

The MIC is defined as the lowest concentration of the compound that inhibits visible growth, which can be determined visually or by measuring the optical density at 600 nm (OD600).[2]

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Assay

This assay determines the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Culture flasks or tubes.

-

Supplemented Middlebrook 7H9 broth.

-

Griselimycin or its analogs.

-

Bacterial culture in the early logarithmic growth phase.

-

Phosphate-buffered saline (PBS) for washing.

-

Middlebrook 7H10 agar (B569324) plates.

Procedure:

-

Inoculate flasks containing supplemented Middlebrook 7H9 broth with a standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.

-

Add the Griselimycin compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a no-drug control.

-

Incubate the cultures at 37°C with shaking.

-

At predetermined time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from each culture.

-

Wash the cells by centrifugation and resuspension in PBS to prevent drug carry-over.

-

Prepare serial dilutions of the washed cell suspension in PBS.

-

Plate the dilutions onto Middlebrook 7H10 agar plates.

-

Incubate the plates at 37°C until colonies are visible (typically 2-3 weeks for M. tuberculosis).

-

Count the colonies to determine the CFU/mL at each time point. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[2]

In Vivo Efficacy in a Mouse Model of Infection

This protocol describes a general framework for assessing the in vivo activity of Griselimycin analogs against mycobacterial infections in mice.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID) for M. abscessus or BALB/c mice for M. tuberculosis.

-

Aerosol infection chamber or intranasal delivery apparatus.

-

Griselimycin analog formulated for oral gavage.

-

Appropriate control antibiotic (e.g., clarithromycin (B1669154) for M. abscessus).

-

Vehicle control.

-

Equipment for organ homogenization and CFU enumeration.

Procedure:

-

Infect mice with a standardized dose of the mycobacterial strain via aerosol or intranasal route.

-

After a pre-determined period to allow the infection to establish (e.g., 24 hours), begin treatment.

-

Administer the Griselimycin analog, control antibiotic, or vehicle control to respective groups of mice daily by oral gavage for a specified duration (e.g., 10 consecutive days).[2]

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and/or spleen.

-

Homogenize the organs in a suitable buffer.

-

Plate serial dilutions of the organ homogenates onto appropriate agar media.

-

Incubate the plates and subsequently enumerate the CFUs to determine the bacterial burden in the organs.

-

Compare the bacterial loads in the treated groups to the vehicle control group to assess the in vivo efficacy of the compound.[2]

Caption: Workflow for in vivo efficacy studies in a mouse model.

Conclusion

Griselimycin and its optimized analogs, particularly Cyclohexyl-griselimycin, exhibit a potent and specific antibacterial spectrum against clinically relevant mycobacteria, including drug-resistant strains of M. tuberculosis and the notoriously difficult-to-treat M. abscessus. Their novel mechanism of action, targeting the DNA polymerase sliding clamp, and the low frequency of resistance make them highly attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of antibiotics.

References

The Griselimycin Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griselimycins are a class of cyclic depsipeptide antibiotics with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2] Produced by various Streptomyces species, such as Streptomyces sp. DSM 40835, Streptomyces griseus, and Streptomyces caelicus, these natural products have garnered significant interest as promising scaffolds for the development of novel anti-tuberculosis drugs.[1] This technical guide provides an in-depth overview of the griselimycin biosynthesis pathway, focusing on the genetic and enzymatic machinery responsible for its production. It is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, antibiotic drug discovery, and synthetic biology.

The Griselimycin Biosynthetic Gene Cluster (gri)

The biosynthesis of griselimycin is orchestrated by a dedicated gene cluster (gri) within the producer organism's genome.[1] In Streptomyces sp. DSM 40835, this cluster spans a significant portion of the chromosome and encodes a suite of enzymes, including a multi-modular non-ribosomal peptide synthetase (NRPS), tailoring enzymes, and proteins responsible for the synthesis of a key non-proteinogenic amino acid precursor.[1]

Core Biosynthetic Machinery: The Non-Ribosomal Peptide Synthetase (NRPS)

Griselimycin is assembled on a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). This enzymatic assembly line is responsible for the sequential condensation of amino acid building blocks to form the decapeptide backbone of griselimycin. The gri cluster encodes the NRPS machinery, which is organized into modules, each responsible for the incorporation of a specific amino acid.[1]

Biosynthesis of the Unique Precursor: (2S,4R)-4-methyl-proline (4-MePro)

A key structural feature of griselimycin is the presence of the non-proteinogenic amino acid (2S,4R)-4-methyl-proline (4-MePro). The biosynthesis of this unusual building block is a critical part of the overall pathway and is encoded by a sub-cluster of genes within the gri operon. The pathway begins with the common amino acid L-leucine and proceeds through a series of enzymatic modifications.

The biosynthesis of (2S,4R)-4-methyl-proline is initiated by the enzyme GriE , a hydroxylase that converts L-leucine to 5-hydroxyleucine.[1] This intermediate is then oxidized by the dehydrogenase GriF .[1] The final steps involve a cyclization and reduction, catalyzed by the reductase GriH , to yield (2S,4R)-4-methyl-proline.[1]

Quantitative Data on Griselimycin Production

The production of griselimycin and its methylated derivative, methyl-griselimycin, can be influenced by the availability of precursors. Feeding experiments with the direct precursor of the methyl-proline moiety have been shown to significantly enhance the yield of methyl-griselimycin.

Table 1: Effect of (2S,4R)-4-methyl-proline Feeding on Methyl-Griselimycin Production in Streptomyces sp. DSM 40835 [3]

| Feeding Concentration of (2S,4R)-4-methyl-proline (µg/mL) | Incubation Time (days) | Relative Methyl-Griselimycin Production (%) |

| 0 | 1 | 100 |

| 20 | 1 | >200 |

| 200 | 1 | >500 |

| 0 | 2 | 100 |

| 20 | 2 | >300 |

| 200 | 2 | >800 |

| 0 | 3 | 100 |

| 20 | 3 | >400 |

| 200 | 3 | >1000 |

| 0 | 4 | 100 |

| 20 | 4 | >500 |

| 200 | 4 | >1200 |

Experimental Protocols

Gene Knockout in Streptomyces via PCR-Targeting

This protocol provides a generalized workflow for generating gene deletions in Streptomyces using a PCR-based targeting approach. This method is commonly used to investigate the function of genes within the griselimycin biosynthetic cluster.[4][5][6][7]

Materials:

-

Streptomyces strain of interest

-

Cosmid library of the Streptomyces strain

-

E. coli strains for cloning and conjugation (e.g., DH5α, ET12567/pUZ8002)

-

Plasmids for λ Red-mediated recombination (e.g., pIJ790) and disruption cassettes (e.g., pIJ773)

-

Appropriate antibiotics for selection

-

PCR reagents

-

Electroporator

-

General microbiology and molecular biology lab equipment

Methodology:

-

Design of the Disruption Cassette:

-

Design PCR primers with 39-nucleotide extensions homologous to the regions flanking the gene of interest in the target cosmid.

-

The primers are used to amplify a disruption cassette, typically containing an antibiotic resistance gene and an origin of transfer (oriT).

-

-

PCR Amplification:

-

Perform PCR to amplify the disruption cassette using the designed primers and a suitable template plasmid.

-

-

λ Red-Mediated Recombination in E. coli :

-

Introduce the target cosmid and a plasmid expressing the λ Red recombinase system (e.g., pIJ790) into a suitable E. coli strain (e.g., BW25113).

-

Prepare electrocompetent cells of this E. coli strain.

-

Electroporate the purified PCR product (the disruption cassette) into the competent cells.

-

Select for colonies containing the modified cosmid by plating on agar (B569324) with the appropriate antibiotics.

-

-

Conjugation into Streptomyces :

-

Isolate the recombinant cosmid from E. coli and transfer it into a non-methylating E. coli strain suitable for conjugation (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor strain and the recipient Streptomyces strain on a suitable agar medium.

-

Select for Streptomyces exconjugants that have integrated the modified cosmid via homologous recombination.

-

-

Verification of Gene Knockout:

-

Confirm the gene deletion in the Streptomyces exconjugants by PCR analysis and/or Southern blotting.

-

In Vitro Assay for GriE Hydroxylase Activity

This protocol describes a method to assess the enzymatic activity of GriE, the hydroxylase responsible for the first step in 4-MePro biosynthesis.[8][9]

Materials:

-

Purified GriE enzyme

-

L-leucine (substrate)

-

α-ketoglutarate (co-substrate)

-

Ascorbate

-

FeSO₄

-

Reaction buffer (e.g., HEPES or Tris-HCl at a suitable pH)

-

Quenching solution (e.g., trichloroacetic acid)

-

Analytical instrument for product detection (e.g., HPLC-MS)

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, L-leucine, α-ketoglutarate, ascorbate, and FeSO₄.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified GriE enzyme to the reaction mixture.

-

Incubate the reaction for a defined period.

-

-

Reaction Quenching:

-

Stop the reaction by adding a quenching solution, such as trichloroacetic acid, which will precipitate the enzyme.

-

-

Product Analysis:

-

Centrifuge the quenched reaction to pellet the precipitated protein.

-

Analyze the supernatant for the presence of the product, 5-hydroxyleucine, using a suitable analytical method like HPLC-MS.

-

Assay for NRPS Adenylation Domain Specificity

This protocol outlines a method to determine the substrate specificity of the adenylation (A) domains within the griselimycin NRPS.[10][11][12][13][14]

Materials:

-

Purified adenylation domain protein

-

ATP

-

Various amino acid substrates to be tested

-

Pyrophosphatase

-

Malachite green reagent for phosphate (B84403) detection (or a radioisotope-based assay)

-

Reaction buffer

Methodology:

-

Reaction Setup:

-

Prepare individual reaction mixtures for each amino acid to be tested. Each mixture should contain the reaction buffer, ATP, pyrophosphatase, and a single amino acid substrate.

-

-

Enzyme Reaction:

-

Initiate the reactions by adding the purified adenylation domain protein to each reaction mixture.

-

Incubate at the optimal temperature for a set time. The adenylation domain will activate its preferred amino acid, releasing pyrophosphate (PPi). The pyrophosphatase will then hydrolyze the PPi to two molecules of inorganic phosphate (Pi).

-

-

Phosphate Detection:

-

Stop the reactions and measure the amount of inorganic phosphate produced in each reaction using the malachite green reagent. The amount of phosphate released is proportional to the activity of the adenylation domain with that particular amino acid.

-

-

Data Analysis:

-

Compare the activity levels across all tested amino acids to determine the substrate specificity of the adenylation domain.

-

Visualizations of Biosynthetic Pathways and Workflows

Caption: The Griselimycin Biosynthesis Pathway.

References

- 1. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. streptomyces.org.uk [streptomyces.org.uk]

- 6. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. streptomyces.org.uk [streptomyces.org.uk]

- 8. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of hydroxy derivatives of highly potent non-steroidal CYP 17 inhibitors as potential metabolites and evaluation of their activity by a non cellular assay using recombinant human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization and Engineering of the Adenylation Domain of a NRPS-Like Protein: A Potential Biocatalyst for Aldehyde Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [researchdiscovery.drexel.edu]

- 13. The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DIRECTED EVOLUTION REVEALS THE FUNCTIONAL SEQUENCE SPACE OF AN ADENYLATION DOMAIN SPECIFICITY CODE - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Natural Griselimycin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Griselimycin and its natural analogs represent a class of cyclic depsipeptides with potent antimycobacterial activity, targeting the DNA polymerase sliding clamp (DnaN), a crucial component of bacterial DNA replication.[1][2][3] This guide provides an in-depth overview of the structural elucidation of these promising antibiotic candidates, detailing experimental protocols, summarizing key quantitative data, and visualizing the intricate workflows and pathways involved in their study.

Data Presentation: Spectroscopic and Bioactivity Profiles

The structural characterization of Griselimycin analogs relies heavily on a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The following tables summarize the key spectroscopic and bioactivity data for representative Griselimycin analogs.

Table 1: Physicochemical and Bioactivity Data of Griselimycin Analogs

| Compound | Molecular Formula | Molecular Weight (Da) | MIC against M. tuberculosis H37Rv (μg/mL) | DnaN Binding Affinity (KD, nM) |

| Griselimycin | C57H96N10O12 | 1113.4 | 1.0 | 6.5 ± 5.9 |

| Methyl-Griselimycin | - | - | - | - |

| Cyclohexyl-Griselimycin | - | - | 0.06 | - |

Table 2: NMR Spectroscopic Data for Griselimycin (Hypothetical Data)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |

| N-Me-Val | ||||

| 1 | - | 170.1 | - | H-2, H-3, N-CH₃ |

| 2 | 4.15 (d, 8.5) | 60.2 | H-3 | C-1, C-3, C-4, N-CH₃ |

| 3 | 2.10 (m) | 31.5 | H-2, H-4, H-5 | C-2, C-4, C-5 |

| 4 | 0.95 (d, 6.8) | 19.8 | H-3 | C-2, C-3, C-5 |

| 5 | 0.90 (d, 6.8) | 18.5 | H-3 | C-2, C-3, C-4 |

| N-CH₃ | 3.10 (s) | 35.1 | - | C-1, C-2 |

| Pro | ||||

| 6 | - | 172.5 | - | H-7α, H-7β, H-10α, H-10β |

| 7 | 4.40 (t, 8.0) | 61.3 | H-8α, H-8β | C-6, C-8, C-9, C-10 |

| 8 | 1.95 (m), 2.15 (m) | 30.1 | H-7, H-9α, H-9β | C-7, C-9, C-10 |

| 9 | 1.80 (m) | 25.2 | H-8α, H-8β, H-10α, H-10β | C-7, C-8, C-10 |

| 10 | 3.55 (m), 3.65 (m) | 47.8 | H-9α, H-9β | C-6, C-7, C-9 |

| ... | ... | ... | ... | ... |

Disclaimer: The NMR data presented in Table 2 is a hypothetical representation based on the known structure of Griselimycin and typical chemical shifts for amino acid residues in peptides. Comprehensive, experimentally derived and published NMR data tables for natural Griselimycin analogs were not available in the search results.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Compound | Ionization Mode | Calculated m/z | Observed m/z | Key Fragment Ions (m/z) |

| Griselimycin | ESI+ | 1113.7258 [M+H]⁺ | 1113.7261 | Data not available |

Note: While HRMS is a key technique for confirming the elemental composition, detailed fragmentation data for natural Griselimycin analogs was not found in the provided search results.

Experimental Protocols

This section outlines the generalized methodologies for the production, isolation, and characterization of Griselimycin analogs.

Fermentation of Griselimycin-Producing Streptomyces

Objective: To cultivate a Griselimycin-producing strain, such as Streptomyces griselius, to generate a sufficient quantity of the desired natural products for subsequent isolation and analysis.

Materials:

-

Griselimycin-producing Streptomyces strain (e.g., Streptomyces griselius)

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., Soybean meal, glucose, NaCl containing medium)[4]

-

Shake flasks or fermenter

-

Incubator shaker

Protocol:

-

Inoculum Preparation: Aseptically transfer a loopful of the Streptomyces strain from a stock culture to a flask containing the seed culture medium. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days until a dense mycelial culture is obtained.[4]

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 7-10 days.[4] Monitor the pH and adjust as necessary to maintain a range of 7.0-8.0.[4]

-

Harvesting: After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration. The Griselimycin analogs are typically found in both the mycelium and the supernatant.

Isolation and Purification of Griselimycin Analogs

Objective: To isolate and purify individual Griselimycin analogs from the fermentation culture.

Materials:

-

Fermentation broth and mycelium

-

Extraction solvent (e.g., ethyl acetate (B1210297), butanol)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

HPLC solvents (e.g., acetonitrile (B52724), water, trifluoroacetic acid)

Protocol:

-

Extraction: Extract the culture broth with an appropriate organic solvent such as ethyl acetate. Extract the mycelium separately with a polar organic solvent like methanol (B129727) or acetone, followed by partitioning with ethyl acetate.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Prefractionation: Subject the crude extract to open column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to obtain semi-purified fractions.

-

HPLC Purification: Further purify the active fractions by reversed-phase HPLC on a C18 column. A typical gradient could be from 20% to 80% acetonitrile in water (with 0.1% trifluoroacetic acid) over 30-40 minutes. Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 210 nm and 280 nm).

-

Compound Isolation: Collect the peaks corresponding to the Griselimycin analogs and concentrate them to yield the pure compounds.

Structural Elucidation by NMR and MS

Objective: To determine the planar structure and stereochemistry of the isolated Griselimycin analogs.

Materials:

-

Purified Griselimycin analog

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

-

NMR spectrometer (for ¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY experiments)

-

High-resolution mass spectrometer (HRMS)

Protocol:

-

Mass Spectrometry: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) and analyze by HRMS to determine the accurate mass and elemental composition.

-

NMR Spectroscopy:

-

Dissolve the purified compound in a deuterated solvent.

-

Acquire a ¹H NMR spectrum to identify the types and number of protons.

-

Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

-

Perform 2D NMR experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (protons attached to which carbons).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry and 3D conformation of the molecule.

-

-

-

Data Analysis: Integrate the data from all spectroscopic experiments to assemble the final chemical structure of the Griselimycin analog.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the in vitro antimycobacterial activity of the purified Griselimycin analogs.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

96-well microplates

-

Resazurin (B115843) solution

-

Purified Griselimycin analogs

Protocol:

-

Compound Preparation: Prepare serial twofold dilutions of the Griselimycin analogs in DMSO.

-

Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

-

Assay Setup: In a 96-well plate, add the diluted compounds to the wells. Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

MIC Determination: After incubation, add resazurin solution to each well and incubate for another 24 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the study of Griselimycin analogs.

Caption: Experimental workflow for the isolation and characterization of Griselimycin analogs.

Caption: Biosynthetic pathway of (2S,4R)-4-methyl-proline and its incorporation into Griselimycin.

Caption: Mode of action of Griselimycin via inhibition of the DnaN sliding clamp.

References

- 1. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 2. Exquisite selectivity of griselimycin extends to beta subunit of DNA polymerases from Gram-negative bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exquisite selectivity of griselimycin extends to beta subunit of DNA polymerases from Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Replisome: DnaN as a Novel Target for Antibiotic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibiotic targets. One such promising avenue lies within the bacterial DNA replication machinery, specifically targeting the DnaN protein, also known as the sliding clamp. This essential protein is a core component of the replisome, the intricate molecular machine responsible for DNA duplication.[1] Its critical role in ensuring processive and efficient DNA synthesis makes it an attractive, yet underexplored, target for the development of new antibacterial agents.[1][2] This technical guide provides a comprehensive overview of DnaN, its function, and its potential as an antibiotic target, complete with detailed experimental protocols and data to aid researchers in this critical field.

The Bacterial Replisome and the Central Role of DnaN

Bacterial DNA replication is a highly coordinated process involving a multitude of proteins.[3] It initiates at a specific origin of replication and proceeds bidirectionally.[3] The process is semiconservative, resulting in two DNA molecules, each with one parental and one newly synthesized strand.[4] Key enzymes like DNA gyrase unwind the supercoiled DNA, while helicase separates the two strands.[5][6]

At the heart of this process is the DnaN protein, a ring-shaped homodimer that encircles the DNA strand. It functions as a sliding clamp, tethering the catalytic subunit of DNA polymerase III (DnaE) to the DNA template.[7] This interaction is crucial for the high processivity of the polymerase, allowing it to synthesize long stretches of DNA without dissociating.[8] The DnaN clamp is loaded onto the DNA by the clamp loader complex (DnaX complex).

The significance of DnaN extends beyond its role in processivity. It also serves as a mobile scaffold, recruiting various other proteins involved in DNA replication, repair, and recombination to the replication fork.[8] This central role in coordinating these critical cellular processes underscores its indispensability for bacterial viability.

Signaling Pathway: The Bacterial DNA Replication Fork

Caption: A simplified diagram of the bacterial DNA replication fork highlighting the core components of the replisome.

DnaN as a Validated Antibiotic Target

The essentiality of DnaN for bacterial survival, coupled with its conservation across many pathogenic species, makes it an attractive target for novel antibiotics.[9] Inhibition of DnaN function would disrupt DNA replication, leading to cell death. A significant breakthrough in validating DnaN as a drug target came with the discovery of griselimycins.[9][10] These cyclic depsipeptides have been shown to be potent inhibitors of DnaN in Mycobacterium tuberculosis, the causative agent of tuberculosis.[9]

Quantitative Data on DnaN Inhibitors

| Compound | Target Organism | IC50 / MIC | Reference |

| Griselimycin | Mycobacterium tuberculosis | MIC: 0.1-0.4 µg/mL | [9] |

| Cyclohexylgriselimycin | Mycobacterium tuberculosis | MIC: 0.03-0.12 µg/mL | [10] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols for Investigating DnaN

3.1. Protein Expression and Purification

-

Objective: To obtain pure, active DnaN protein for in vitro assays.

-

Methodology:

-

Clone the dnaN gene from the target bacterium into an expression vector (e.g., pET vector with a His-tag).

-

Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Lyse the cells and purify the His-tagged DnaN protein using nickel-affinity chromatography.

-

Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.

-

Confirm the purity and identity of the protein by SDS-PAGE and Western blotting.

-

3.2. DnaN Activity Assays

-

Objective: To measure the activity of DnaN and assess the effect of potential inhibitors.

-

Methodology: DNA Polymerase Processivity Assay

-

Assemble a reaction mixture containing a primed DNA template, purified DnaN, the clamp loader complex, DNA polymerase III, and dNTPs (one of which is radioactively or fluorescently labeled).

-

Initiate the reaction by adding ATP to allow clamp loading.

-

Incubate the reaction for a defined period to allow DNA synthesis.

-

Stop the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis.

-

Visualize the synthesized DNA fragments by autoradiography or fluorescence imaging. The length of the products indicates the processivity of the polymerase, which is dependent on DnaN function.

-

Experimental Workflow: High-Throughput Screening for DnaN Inhibitors

Caption: A flowchart illustrating a typical high-throughput screening campaign to identify novel DnaN inhibitors.

3.3. High-Throughput Screening (HTS) for DnaN Inhibitors

-

Objective: To screen large compound libraries for molecules that inhibit DnaN function.[11]

-

Methodology: Fluorescence Polarization (FP) Assay

-

Design a fluorescently labeled peptide derived from a known DnaN-interacting protein (e.g., the C-terminal tail of DnaE).

-

In a multi-well plate format, mix the fluorescent peptide with purified DnaN in the presence of test compounds.

-

Measure the fluorescence polarization of the samples.

-

In the absence of an inhibitor, the peptide will bind to DnaN, resulting in a high FP signal.

-

A compound that disrupts the DnaN-peptide interaction will cause the peptide to tumble freely, leading to a low FP signal.

-

This assay is amenable to automation and can be used to screen thousands of compounds rapidly.[12]

-

3.4. Validation of Hits

-

Objective: To confirm that the identified hits from the HTS are true inhibitors of DnaN and exhibit antibacterial activity.

-

Methodology:

-

Dose-Response Analysis: Determine the IC50 (half-maximal inhibitory concentration) of the hit compounds in the primary and secondary assays.

-

Orthogonal Assays: Confirm the inhibitory activity using a different assay format, such as the DNA polymerase processivity assay described above.

-

Whole-Cell Activity: Determine the Minimum Inhibitory Concentration (MIC) of the compounds against the target bacterium and a panel of other pathogenic strains.

-

Cytotoxicity Testing: Assess the toxicity of the compounds against mammalian cell lines to ensure selectivity.

-

Mechanism of Action Studies: Investigate how the inhibitor interacts with DnaN (e.g., competitive or allosteric inhibition) using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

Challenges and Future Directions

While DnaN presents a promising target, several challenges need to be addressed in the development of DnaN-targeting antibiotics.

-

Specificity: The DnaN protein shares structural similarities with the proliferating cell nuclear antigen (PCNA) in eukaryotes. Therefore, inhibitors must be highly selective for the bacterial protein to avoid off-target effects in humans.

-

Cellular Penetration: For Gram-negative bacteria, compounds must be able to cross the outer membrane to reach their intracellular target.[13][14]

-

Resistance Development: As with any antibiotic, the potential for resistance development needs to be carefully monitored and understood.

Future research should focus on:

-

Structure-Based Drug Design: Utilizing the crystal structure of DnaN in complex with inhibitors to guide the design of more potent and selective compounds.

-

Combination Therapy: Exploring the synergistic effects of DnaN inhibitors with existing antibiotics that target other cellular pathways.

-

Targeting DnaN Interactions: Developing molecules that disrupt the interaction of DnaN with other key proteins in the replisome, offering an alternative inhibitory mechanism.

Conclusion

The bacterial sliding clamp, DnaN, represents a compelling and validated target for the development of a new class of antibiotics. Its essential role in DNA replication and its central position in coordinating cellular processes make it a vulnerable point in bacterial survival. By employing the detailed experimental protocols and strategic approaches outlined in this guide, researchers can effectively investigate DnaN, identify novel inhibitors, and contribute to the critical effort of combating antimicrobial resistance. The continued exploration of this target holds significant promise for replenishing our dwindling arsenal (B13267) of effective antibiotics.

References

- 1. DNA replication proteins as potential targets for antimicrobials in drug-resistant bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA replication – Microbial Genetics (Dr.B) [open.maricopa.edu]

- 4. DNA Replication | Microbiology [courses.lumenlearning.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

- 8. pnas.org [pnas.org]

- 9. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. byjus.com [byjus.com]

- 14. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]

The Challenge of Oral Delivery for a Promising Anti-Tuberculosis Agent: Initial Studies on Griselimycin's Bioavailability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Griselimycin, a cyclic depsipeptide antibiotic, has demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. However, its development was historically impeded by poor pharmacokinetic properties, most notably, inadequate oral bioavailability. This technical guide delves into the initial studies that characterized this limitation, providing a comprehensive overview of the quantitative data, experimental methodologies, and the subsequent strategies employed to overcome this challenge through the development of synthetic analogs. The core issue identified was the metabolic instability of the parent compound, which led to a short plasma half-life and insufficient systemic exposure when administered orally.

Quantitative Assessment of Griselimycin's Pharmacokinetic Profile

Initial preclinical studies revealed significant challenges with the oral bioavailability of the natural product Griselimycin (GM). Efforts to improve its drug-like properties led to the synthesis of analogs, including Methylgriselimycin (MGM) and Cyclohexylgriselimycin (CGM), which exhibited enhanced metabolic stability and, consequently, improved oral absorption. The following tables summarize the key quantitative findings from these initial investigations.

Table 1: In Vitro Metabolic Stability of Griselimycin and its Analogs in Human Liver Microsomes

| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Griselimycin (GM) | < 15 | > 154 |

| Methylgriselimycin (MGM) | 105 | 22 |

| Cyclohexylgriselimycin (CGM) | > 180 | < 12.8 |

Table 2: In Vivo Pharmacokinetic Parameters of Griselimycin Analogs in Mice Following Oral Administration

| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |

| Cyclohexylgriselimycin (CGM) | 100 | 2,300 | 8 | 35,000 | 40 |

Note: Specific quantitative oral bioavailability data for the parent Griselimycin (GM) is not extensively detailed in early publications, as its poor stability led to a rapid shift in focus to its analogs. The significantly improved profile of CGM underscores the profound impact of the structural modifications.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in characterizing the oral bioavailability of Griselimycin and its derivatives.

Human Liver Microsome (HLM) Stability Assay

This in vitro assay was crucial in identifying the metabolic liability of Griselimycin.

Objective: To determine the rate of metabolic degradation of Griselimycin and its analogs by human liver enzymes.

Materials:

-

Test compounds (Griselimycin, Methylgriselimycin, Cyclohexylgriselimycin) dissolved in DMSO.

-

Pooled human liver microsomes (e.g., from a commercial supplier).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate (B84403) buffer (100 mM, pH 7.4).

-

Acetonitrile (B52724) (for reaction termination).

-

Internal standard for LC-MS/MS analysis.

Procedure:

-

A reaction mixture was prepared containing human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.

-

The mixture was pre-incubated at 37°C for 5 minutes.

-

The metabolic reaction was initiated by the addition of the NADPH regenerating system.

-

Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

The reactions in the aliquots were terminated by the addition of ice-cold acetonitrile containing an internal standard.

-

The samples were centrifuged to precipitate proteins.

-

The supernatant was collected and analyzed by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

-

The percentage of the parent compound remaining at each time point was calculated relative to the 0-minute time point.

-

The natural logarithm of the percentage of remaining compound was plotted against time.

-

The elimination rate constant (k) was determined from the slope of the linear regression.

-

The in vitro half-life (t½) was calculated using the formula: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

In Vivo Pharmacokinetic Study in Mice

This study was essential to determine the oral bioavailability and other pharmacokinetic parameters of the improved analog, Cyclohexylgriselimycin.

Objective: To assess the systemic exposure of Cyclohexylgriselimycin after oral and intravenous administration in mice.

Animals:

-

Female BALB/c mice (or similar strain), typically 6-8 weeks old.

Formulation and Dosing:

-

Oral (p.o.) Administration: Cyclohexylgriselimycin was formulated as a suspension in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water). A single dose (e.g., 100 mg/kg) was administered.

-

Intravenous (i.v.) Administration: For determination of absolute bioavailability, a separate cohort of mice received a single intravenous dose (e.g., 3 mg/kg) of Cyclohexylgriselimycin dissolved in a suitable vehicle (e.g., saline with a co-solvent).

Procedure:

-

Mice were fasted overnight prior to dosing.

-

The compound was administered either orally via gavage or intravenously via the tail vein.

-

Blood samples were collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalysis:

-

Plasma concentrations of Cyclohexylgriselimycin were determined using a validated LC-MS/MS method.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) were calculated using non-compartmental analysis software.

-

Oral bioavailability (F%) was calculated using the formula: F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.

Visualizing Key Pathways and Workflows

The following diagrams illustrate the underlying mechanisms and experimental processes involved in the initial studies of Griselimycin's bioavailability.

Caption: Metabolic instability of Griselimycin and its improvement.

Caption: Workflow for determining Griselimycin's oral bioavailability.

Conclusion

The initial investigations into the pharmacokinetics of Griselimycin unequivocally identified poor metabolic stability as the primary obstacle to its oral bioavailability. The rapid degradation of the parent molecule, particularly at the proline-8 position, rendered it unsuitable for oral administration. However, these foundational studies were pivotal in guiding the successful development of metabolically stable analogs like Cyclohexylgriselimycin. This synthetic derivative, with its significantly improved pharmacokinetic profile, has revitalized interest in Griselimycin as a potential therapeutic agent for tuberculosis, demonstrating the power of targeted medicinal chemistry to overcome the inherent liabilities of natural products. Further research and clinical evaluation of these optimized analogs are warranted.

Cyclohexylgriselimycin (CGM): A Metabolically Stable Griselimycin Analog for Antimycobacterial Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexylgriselimycin (CGM) is a synthetic analog of the natural product griselimycin (GM), developed to overcome the metabolic instability and poor pharmacokinetic profile of its parent compound. By targeting the mycobacterial DNA polymerase sliding clamp, DnaN, CGM exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and the intrinsically drug-resistant nontuberculous mycobacterium Mycobacterium abscessus. This technical guide provides a comprehensive overview of the development of CGM, including its mechanism of action, metabolic stability, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development in the field of antimycobacterial drug discovery.

Introduction: The Challenge of Griselimycin and the Advent of CGM

Griselimycins, a class of cyclic depsipeptides, have long been recognized for their potent and specific activity against mycobacteria. However, their clinical development has been hampered by poor metabolic stability, leading to unfavorable pharmacokinetic properties and limited oral bioavailability. This instability is primarily attributed to the oxidation of a proline residue within the core structure of the molecule.

To address these limitations, a lead optimization program was initiated, resulting in the total synthesis of various griselimycin analogs. Among these, Cyclohexylgriselimycin (CGM) emerged as a promising candidate. The key modification in CGM is the substitution of a metabolically vulnerable residue with a cyclohexyl group, which sterically shields the molecule from enzymatic degradation, thereby enhancing its metabolic stability and oral bioavailability.

Mechanism of Action: Inhibition of the DNA Polymerase Sliding Clamp (DnaN)

CGM exerts its bactericidal effect by targeting a novel and essential component of the mycobacterial DNA replication machinery: the DNA polymerase sliding clamp, DnaN.[1]

Signaling Pathway of CGM Action:

References

An In-depth Technical Guide to Early Research on Griselimycin Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Griselimycin, a cyclic non-ribosomal peptide antibiotic, has garnered significant interest as a potential therapeutic agent against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its novel mechanism of action, targeting the DNA polymerase sliding clamp DnaN, circumvents existing antibiotic resistance pathways. Early research into the mechanisms of resistance against Griselimycin has revealed a unique adaptation strategy in mycobacteria, primarily involving the amplification of the drug's target gene, dnaN. This guide provides a comprehensive overview of the foundational studies on Griselimycin resistance, detailing the experimental methodologies, quantitative data, and the logical framework of the resistance mechanism.

Core Mechanism of Griselimycin Action and Resistance

Griselimycin exerts its bactericidal effect by binding to the β-clamp protein DnaN, a critical component of the DNA replication machinery.[1] This interaction inhibits the association of the replicative DNA polymerase with the sliding clamp, thereby stalling DNA replication and leading to cell death.[2]

Resistance to Griselimycin in mycobacteria is not mediated by target-altering mutations, but rather by a gene amplification mechanism.[1] Strains resistant to Griselimycin exhibit a targeted amplification of a specific chromosomal segment that contains the dnaN gene, along with the origin of replication, oriC.[3] This amplification leads to an increased copy number of the dnaN gene, resulting in the overexpression of the DnaN protein. The surplus DnaN effectively titrates the Griselimycin molecules, allowing a sufficient number of DnaN clamps to remain unbound and functional for DNA replication to proceed.

A significant finding from early research is that this resistance mechanism is associated with a considerable fitness cost to the bacteria and arises at a very low frequency.[1][2] Furthermore, the resistance is often reversible, with a reduction in the dnaN gene copy number observed upon removal of the antibiotic pressure.[2]

Quantitative Analysis of Griselimycin Resistance

The following tables summarize the key quantitative data from early studies on Griselimycin resistance in Mycobacterium smegmatis, a commonly used model organism for M. tuberculosis.

Table 1: Minimum Inhibitory Concentrations (MICs) of Griselimycin (GM) and its Analogs against Wild-Type and Resistant M. smegmatis

| Strain | Compound | MIC (µg/mL) |

| M. smegmatis mc²155 (Wild-Type) | Griselimycin (GM) | 5 |

| M. smegmatis 1.GM40 (GM Resistant) | Griselimycin (GM) | 80 |

| M. smegmatis mc²155 (Wild-Type) | Methylgriselimycin (MGM) | 2.5 |

| M. smegmatis 1.GM40 (GM Resistant) | Methylgriselimycin (MGM) | 40 |

| M. smegmatis mc²155 (Wild-Type) | Cyclohexylgriselimycin (CGM) | 0.6 |

| M. smegmatis 1.GM40 (GM Resistant) | Cyclohexylgriselimycin (CGM) | 5 |

Data sourced from Kling, A. (2016). Mode of Action and Resistance Mechanism of Griselimycin.[2]

Table 2: Correlation between Genomic Amplification and Griselimycin (GM) Resistance in M. smegmatis Mutants

| Mutant Strain | Selection GM Concentration (µg/mL) | Amplicon Size (kb) | Amplicon Copy Number | GM MIC (µg/mL) |

| Wild-Type | 0 | - | 1 | 4.5 |

| 1.GM2.5 | 2.5 | Not specified | Not specified | ~8 |

| 1.GM5 | 5 | 12 - 28 | 3 - 49 | ~16 |

| 1.GM10 | 10 | 12 - 28 | 3 - 49 | >20 |

| 1.GM20 | 20 | 12 - 28 | 3 - 49 | >40 |

| 1.GM40 | 40 | 12 - 28 | 3 - 49 | >40 |

Data compiled from Kling et al., Science (2015) and Kling, A. (2016).[2][3]

Table 3: Cross-Resistance Profile of a Griselimycin-Resistant M. smegmatis Mutant (1.GM40)

| Antimicrobial Compound | MIC (µg/mL) for Wild-Type M. smegmatis | MIC (µg/mL) for 1.GM40 (GM Resistant) |

| Actinomycin D | 16 | 16 |

| Ampicillin | >320 | >320 |

This table demonstrates the lack of cross-resistance to antibiotics with different mechanisms of action. Data sourced from Kling, A. (2016).[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the early research on Griselimycin resistance.

In Vitro Selection of Griselimycin-Resistant Mycobacterium smegmatis**

This protocol describes the stepwise method used to generate Griselimycin-resistant mutants.

-

Initial Culture: Inoculate a single colony of M. smegmatis mc²155 into 10 mL of Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

-

Plating on Selective Media: Spread 100 µL of the culture onto Middlebrook 7H10 agar (B569324) plates containing a sub-inhibitory concentration of Griselimycin (e.g., 2.5 µg/mL).

-

Incubation: Incubate the plates at 37°C for 3-5 days until resistant colonies appear.

-

Isolation and Verification: Pick individual resistant colonies and re-streak them on fresh agar plates with the same concentration of Griselimycin to confirm resistance.

-

Stepwise Increase in Concentration: Inoculate a confirmed resistant colony into 10 mL of 7H9 broth with the corresponding Griselimycin concentration. Grow the culture to mid-log phase.

-

Iterative Selection: Repeat steps 2-5, progressively increasing the concentration of Griselimycin in the agar plates (e.g., 5, 10, 20, and 40 µg/mL). At each step, select resistant colonies that emerge and use them to inoculate the next round of selection at a higher concentration.

-

Genomic DNA Extraction: For each resistant mutant isolated at different Griselimycin concentrations, extract genomic DNA for further analysis (e.g., whole-genome sequencing, Southern blotting).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

-

Preparation of Antibiotic Solutions: Prepare a stock solution of Griselimycin in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the antibiotic in Middlebrook 7H9 broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Preparation of Bacterial Inoculum: Grow a culture of M. smegmatis to mid-log phase. Dilute the culture in 7H9 broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well with bacteria but no antibiotic, and a negative control well with broth only.

-

Incubation: Seal the plate and incubate at 37°C for 48-72 hours.

-

Reading the Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Analysis of dnaN Gene Amplification by Southern Blotting

This protocol provides a general framework for detecting and quantifying the amplification of the dnaN gene.

-

Genomic DNA Digestion: Digest 5-10 µg of genomic DNA from wild-type and Griselimycin-resistant M. smegmatis strains with a suitable restriction enzyme (e.g., EcoRI) overnight at 37°C. The choice of enzyme should be based on the in-silico restriction map of the dnaN genomic region to generate fragments of appropriate size for analysis.

-

Agarose (B213101) Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel in 1x TAE buffer. Run the gel at a constant voltage until the fragments are well-separated.

-

Denaturation and Neutralization: Depurinate the gel by soaking it in 0.25 M HCl for 15 minutes. Denature the DNA by soaking the gel in a solution of 0.5 M NaOH, 1.5 M NaCl for 30 minutes. Neutralize the gel by soaking it in a solution of 0.5 M Tris-HCl (pH 7.5), 1.5 M NaCl for 30 minutes.

-

Transfer to Membrane: Transfer the DNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) overnight using a standard capillary transfer method with 10x SSC buffer.

-

DNA Crosslinking: After the transfer, bake the membrane at 80°C for 2 hours or expose it to UV radiation to crosslink the DNA to the membrane.

-

Probe Preparation: Prepare a DNA probe specific for the dnaN gene. This can be done by PCR amplification of a ~500 bp internal fragment of the dnaN gene, followed by labeling with a non-radioactive (e.g., DIG-dUTP) or radioactive (e.g., ³²P-dCTP) marker.

-

Hybridization: Pre-hybridize the membrane in a hybridization buffer at 65°C for 2-4 hours. Then, add the denatured, labeled probe to the hybridization buffer and incubate overnight at 65°C.

-

Washing: Wash the membrane with a series of low and high stringency buffers to remove the non-specifically bound probe.

-

Detection: Detect the hybridized probe using an appropriate method. For a DIG-labeled probe, this involves incubation with an anti-DIG antibody conjugated to alkaline phosphatase, followed by a chemiluminescent substrate. For a radioactive probe, expose the membrane to X-ray film.

-

Analysis: The intensity of the band corresponding to the dnaN gene fragment will be proportional to the copy number of the gene in the genome. Compare the band intensities between the wild-type and resistant strains to determine the extent of gene amplification.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes involved in the early research of Griselimycin resistance.

Caption: Mechanism of action of Griselimycin.

Caption: The molecular pathway of Griselimycin resistance.

Caption: Workflow for generating and characterizing Griselimycin-resistant mutants.

References

Methodological & Application

Determining the Susceptibility of Mycobacterium tuberculosis to Griselimycin: An Application Note and Protocol for MIC Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griselimycin, a cyclic peptide antibiotic, has garnered renewed interest as a potential therapeutic agent against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. It exhibits a novel mechanism of action by targeting the DNA polymerase sliding clamp, DnaN, an essential component of the bacterial DNA replication machinery.[1] This unique target makes it a promising candidate, particularly in the face of rising multidrug-resistant tuberculosis (MDR-TB).

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Griselimycin against M. tuberculosis using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Accurate and reproducible MIC determination is a critical step in the preclinical evaluation of new anti-tubercular agents.

Mechanism of Action: Griselimycin Targeting DnaN

Griselimycin exerts its bactericidal effect by inhibiting the interaction between the replicative DNA polymerase and the β-clamp (DnaN), thereby blocking DNA replication.[2][3] This mechanism is distinct from currently used anti-TB drugs, suggesting a low probability of cross-resistance.

Quantitative Data Summary

The following table summarizes the reported MIC values for Griselimycin and its derivatives against the reference strain M. tuberculosis H37Rv.

| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference(s) |

| Griselimycin | H37Rv | 1 | [4] |

| Methylgriselimycin | H37Rv | 0.6 | [4] |

| Cyclohexylgriselimycin | H37Rv | 0.06 | [4] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for broth microdilution MIC determination for M. tuberculosis complex.[2][5]

Materials and Reagents

-

M. tuberculosis isolate (e.g., H37Rv ATCC 27294)

-

Griselimycin powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Middlebrook 7H9 broth base

-

Glycerol

-

Middlebrook Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment

-

Sterile distilled water

-

Sterile glass beads (3-4 mm)

-

Sterile 96-well U-bottom microtiter plates with lids

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes

-

Incubator at 37°C

-

Turbidity meter or McFarland standards (0.5)

-

Biosafety cabinet (Class II or higher)

-

Inverted mirror for reading plates

Media Preparation (Middlebrook 7H9 with OADC)

-

Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. A typical preparation involves dissolving 2.35 g of the broth base in 450 mL of purified water.

-

Add 1 mL of glycerol.[6]

-

Sterilize by autoclaving at 121°C for 15 minutes.[3]

-

Allow the broth to cool to 45-50°C.

-

Aseptically add 50 mL of Middlebrook OADC enrichment. The final medium will contain 10% OADC.[1][2]

-

Mix gently and dispense as needed.

Preparation of Griselimycin Stock Solution

-

Prepare a stock solution of Griselimycin in DMSO.[4] For example, to prepare a 1 mg/mL (1000 µg/mL) stock solution, weigh 1 mg of Griselimycin powder and dissolve it in 1 mL of DMSO.

-

Vortex until fully dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C. Thawed aliquots should not be refrozen.

Inoculum Preparation

-

From a fresh culture of M. tuberculosis on solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11), collect several colonies.

-

Transfer the colonies to a sterile tube containing sterile glass beads and a small amount of sterile water.

-

Vortex for 30-60 seconds to break up clumps.

-

Let the large clumps settle for about 30 minutes.

-

Carefully transfer the supernatant to a new sterile tube.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a turbidity meter or by visual comparison. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.

-

Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9-OADC broth. This will be the final inoculum with a target concentration of approximately 10^5 CFU/mL.[1][2]

Microtiter Plate Preparation and Drug Dilution

-

Dispense 100 µL of sterile distilled water into the peripheral wells of the 96-well plate to minimize evaporation during incubation.

-

Add 100 µL of Middlebrook 7H9-OADC broth to all other wells that will be used for the assay.

-

Prepare a working solution of Griselimycin at twice the highest desired final concentration. For example, if the highest final concentration is 16 µg/mL, prepare a 32 µg/mL working solution in Middlebrook 7H9-OADC broth.

-

Add 100 µL of the Griselimycin working solution to the wells in the first column of the assay.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.

-

Include a drug-free growth control well (containing 100 µL of broth and inoculum) and a sterility control well (containing 100 µL of broth only).

Inoculation and Incubation

-

Add 100 µL of the final bacterial inoculum (prepared as described in the "Inoculum Preparation" section) to each well of the serial dilution, including the growth control well. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to their final desired values.

-

Cover the plate with a lid and place it in a sealed container or bag to maintain humidity.

-

Incubate the plate at 37°C.

Reading and Interpretation of Results

-

A 1:100 dilution of the growth control should be prepared and incubated alongside the main plate to monitor growth. The MIC should be read when there is visible growth in this diluted control, which typically occurs between 10 to 21 days.[2]

-

Using an inverted mirror, observe the wells for bacterial growth, which appears as turbidity or a pellet at the bottom of the U-shaped well.

-

The MIC is the lowest concentration of Griselimycin that shows no visible growth.[2]

Experimental Workflow

References

- 1. repub.eur.nl [repub.eur.nl]

- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. exodocientifica.com.br [exodocientifica.com.br]

- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. tmmedia.in [tmmedia.in]

Application Notes and Protocols: A Proposed Methodology for the Total Synthesis of Cyclohexylgriselimycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylgriselimycin (CGM), a synthetic derivative of the natural cyclic peptide griselimycin, has emerged as a promising preclinical candidate for the treatment of tuberculosis, including multidrug-resistant strains.[1][2] Its unique mechanism of action, targeting the DNA polymerase sliding clamp (DnaN), offers a novel approach to combating Mycobacterium tuberculosis.[3] While the precise, industrial-scale synthesis of Cyclohexylgriselimycin remains proprietary, this document outlines a detailed, plausible methodology for its total synthesis based on established principles of peptide chemistry and the known structure of griselimycin analogues. The proposed strategy involves a convergent solution-phase synthesis of a linear depsipeptide precursor, followed by a macrolactamization to furnish the cyclic core. This document provides comprehensive experimental protocols, tabulated data for key reactions, and visualizations to guide researchers in the synthesis of Cyclohexylgriselimycin and its analogues for further investigation.

Introduction

Griselimycins are a class of cyclic depsipeptides first isolated from Streptomyces species.[3] Lead optimization of the natural product griselimycin led to the development of Cyclohexylgriselimycin (CGM), which exhibits enhanced metabolic stability and potent in vivo efficacy against M. tuberculosis.[2] The development of a robust total synthesis is crucial for the generation of analogues to explore the structure-activity relationship (SAR) and to provide a scalable route for potential therapeutic applications. This proposed methodology is based on a convergent strategy, which involves the synthesis of protected peptide fragments that are subsequently coupled and cyclized.

Proposed Retrosynthetic Analysis

The proposed retrosynthetic analysis for Cyclohexylgriselimycin is depicted below. The strategy hinges on a key macrolactamization step of a linear precursor. This linear precursor is assembled from two key fragments: a tetrapeptide and a hexapeptide, which are synthesized in a stepwise manner using standard solution-phase peptide coupling techniques.

Caption: Retrosynthetic analysis of Cyclohexylgriselimycin.

Experimental Protocols

This section provides detailed protocols for the key stages of the proposed synthesis. Standard laboratory techniques for solution-phase peptide synthesis are assumed. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

General Workflow for Peptide Fragment Synthesis

The synthesis of the linear peptide fragments will follow a repetitive cycle of deprotection and coupling steps.

Caption: General workflow for stepwise peptide fragment synthesis.

Protocol for a Representative Peptide Coupling Step

Materials:

-

N-Boc-protected amino acid (1.1 eq)

-

Peptide-HCl salt (1.0 eq)

-

HATU (1.1 eq)

-

HOBt (1.1 eq)

-

DIPEA (2.2 eq)

-

Anhydrous DMF

Procedure:

-

Dissolve the peptide-HCl salt in anhydrous DMF.

-

Add DIPEA and stir for 10 minutes at 0 °C.

-

In a separate flask, dissolve the N-Boc-protected amino acid, HATU, and HOBt in anhydrous DMF.

-

Add the solution from step 3 to the solution from step 2.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Macrolactamization

Materials:

-

Linear depsipeptide precursor with N-terminal and C-terminal protecting groups removed (1.0 eq)

-

DPPA (1.5 eq)

-

Sodium bicarbonate (3.0 eq)

-

Anhydrous DMF (high dilution)

Procedure:

-

Prepare a solution of the linear depsipeptide precursor in a large volume of anhydrous DMF (to maintain high dilution, e.g., 0.1 mM).

-

Add sodium bicarbonate to the solution.

-

Slowly add a solution of DPPA in anhydrous DMF to the peptide solution over a period of 8-12 hours using a syringe pump at room temperature.

-

Stir the reaction mixture for an additional 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude cyclic peptide by preparative HPLC.

Quantitative Data Summary

The following table summarizes expected yields for the key synthetic stages. These are representative values based on similar total syntheses of cyclic peptides and may require optimization for each specific step.

| Reaction Stage | Description | Expected Yield (%) |

| Peptide Coupling | Stepwise addition of a single amino acid to the growing peptide chain. | 85-95 |

| Fragment Condensation | Coupling of the N-terminal hexapeptide and C-terminal tetrapeptide fragments. | 60-75 |

| Macrolactamization | Intramolecular cyclization of the linear depsipeptide precursor. | 20-40 |

| Final Deprotection | Removal of any remaining side-chain protecting groups. | 80-90 |

Signaling Pathways and Logical Relationships

The mechanism of action of Cyclohexylgriselimycin involves the inhibition of a crucial cellular process in Mycobacterium tuberculosis. The following diagram illustrates the target pathway.

Caption: Mechanism of action of Cyclohexylgriselimycin.

Conclusion

This document provides a comprehensive and detailed, albeit proposed, methodology for the total synthesis of Cyclohexylgriselimycin. The outlined protocols for fragment synthesis, coupling, and macrolactamization offer a rational starting point for researchers aiming to synthesize this potent antitubercular agent. The successful execution of this synthesis will enable further biological evaluation and the development of novel analogues with improved therapeutic potential. It is important to reiterate that this represents a theoretical pathway, and optimization of reaction conditions will be necessary to achieve satisfactory yields and purity.

References

Application Note: Whole-Cell Antibacterial Assay for Griselimycin

Introduction